5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

Description

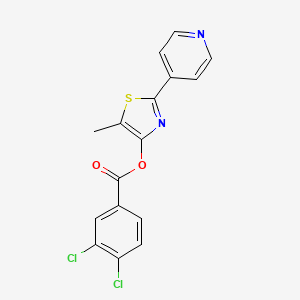

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate is a heterocyclic organic compound comprising a thiazole core substituted with a 4-pyridinyl group at the 2-position and a 3,4-dichlorobenzoate ester at the 4-position. The thiazole ring is further modified by a methyl group at the 5-position. Its molecular formula is C₁₆H₁₀Cl₂N₂O₂S, with a molecular weight of 365.24 g/mol (inferred from structurally analogous compounds in ).

Properties

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)11-2-3-12(17)13(18)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCYBWNZKUWPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate (CAS No. 338398-89-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by various studies and data.

- Molecular Formula : C₁₆H₁₀Cl₂N₂O₂S

- Molecular Weight : 365.23 g/mol

- IUPAC Name : (5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | 0.15 µM |

| Citrobacter freundii | 0.25 µM |

| Achromobacter xylosoxidans | 0.30 µM |

The compound's mechanism of action involves binding to critical targets within bacterial cells, such as DNA gyrase and MurD enzyme, which are essential for bacterial DNA replication and cell wall synthesis respectively .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. It was tested against several fungal strains, particularly those belonging to the Candida genus.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Candida albicans | 18 mm |

| Saccharomyces cerevisiae | 15 mm |

The results indicate that the compound interacts with fungal cell membranes and inhibits ergosterol biosynthesis, a critical component of fungal cell membranes .

Cytotoxicity

The cytotoxic effects of this compound were assessed using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3). The findings revealed a dose-dependent cytotoxic effect with IC50 values indicating moderate toxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 25 µM |

| Balb/c 3T3 | 30 µM |

These results suggest the need for further investigation into the therapeutic window of this compound for potential clinical applications .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study highlighted the effectiveness of the compound against clinical strains of Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 µM. Molecular docking studies indicated strong binding interactions with target enzymes, suggesting a promising avenue for developing new antibiotics . -

Antifungal Screening :

Another research effort examined the antifungal properties of this thiazole derivative against various Candida species. The compound exhibited significant growth inhibition compared to control groups, positioning it as a candidate for antifungal drug development .

Comparison with Similar Compounds

The compound shares structural similarities with other pyridine-thiazole derivatives, particularly positional isomers differing in the pyridinyl substituent’s orientation (2-, 3-, or 4-pyridinyl) and the dichlorobenzoate substitution pattern. Below is a comparative analysis based on available

Structural and Physicochemical Comparison

| Compound Name | Pyridinyl Position | Dichlorobenzoate Substitution | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate | 3-pyridinyl | 3,4-dichloro | 338398-96-2 | 365.24 g/mol |

| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate | 3-pyridinyl | 3,5-dichloro | 338398-97-3 | 365.24 g/mol |

| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate | 2-pyridinyl | 2,4-dichloro | 338399-04-5 | 365.24 g/mol |

| 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate | 4-pyridinyl | 3,4-dichloro | Not specified | 365.24 g/mol |

Key Observations :

Positional Isomerism: The pyridinyl position (2-, 3-, or 4-) significantly influences electronic and steric properties.

Synthetic Accessibility :

- The synthesis of such compounds typically involves coupling thiazole intermediates with substituted pyridines and chlorobenzoate esters. The patent in highlights similar multi-step protocols for heterocyclic carboxamides, suggesting analogous routes for these thiazole derivatives .

Biological Relevance :

- While direct data for the target compound are lacking, demonstrates that pyridine-containing analogs like MPEP (a metabotropic glutamate receptor 5 antagonist) exhibit bioactivity dependent on substituent positioning. For example, MPEP’s 2-pyridinyl group is critical for its anxiolytic effects . This underscores the importance of pyridinyl orientation in pharmacological profiles, which may extend to the target compound.

Q & A

Basic: What are the recommended methodologies for synthesizing 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step reactions, including cyclization of thiazole rings and esterification with 3,4-dichlorobenzoic acid derivatives. A general approach involves:

Thiazole Formation : Reacting 4-pyridinyl thiourea with α-bromoketones under reflux conditions (e.g., ethanol, 80°C) to form the thiazole core .

Esterification : Coupling the thiazole intermediate with 3,4-dichlorobenzoyl chloride using a base like triethylamine in anhydrous dichloromethane .

Optimization Strategies :

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

- Monitor reaction progress using HPLC or TLC with UV detection .

Advanced: How can researchers resolve contradictory data in bioactivity studies of this compound, particularly when comparing in vitro vs. in vivo results?

Answer:

Contradictions often arise from differences in bioavailability, metabolic stability, or assay conditions. A systematic approach includes:

Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays to identify discrepancies between in vitro potency and in vivo efficacy .

Dose-Response Refinement : Perform parallel in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) studies with matched dosing regimens to isolate confounding variables .

Data Normalization : Use internal standards (e.g., control compounds with known activity) to calibrate assay systems and reduce variability .

Basic: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Answer:

Key techniques include:

Chromatography :

- HPLC : C18 column, acetonitrile/water mobile phase (gradient elution), UV detection at 254 nm .

- LC-MS : Confirm molecular weight (MW 419.3 g/mol) and detect impurities via high-resolution mass spectrometry .

Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, dichlorophenyl carbons at δ 125–135 ppm) .

- FT-IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence and degradation pathways?

Answer:

Long-term environmental studies should adopt:

Laboratory Simulations :

- Hydrolysis studies at varying pH levels (pH 3–9) to assess stability .

- Photodegradation under UV light (λ = 254 nm) to identify breakdown products .

Ecosystem Modeling :

- Use soil/water partitioning coefficients (log Kow) to predict bioaccumulation potential .

- Microcosm experiments to track biotic degradation via microbial communities .

Advanced: How can crystallographic data improve understanding of this compound’s structure-activity relationships (SAR)?

Answer:

Single-crystal X-ray diffraction provides critical insights:

Conformational Analysis : Determine torsion angles between the thiazole ring and dichlorophenyl group to correlate with bioactivity .

Intermolecular Interactions : Identify hydrogen bonding (e.g., pyridinyl N–H⋯O interactions) or π-π stacking that influence solubility or target binding .

Electrostatic Mapping : Analyze electron density maps to predict reactive sites for derivatization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

While specific hazards are not fully documented, general precautions include:

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas from acyl chloride reactions) .

Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced: How can researchers design robust dose-response experiments to evaluate this compound’s inhibitory effects on specific enzymatic targets?

Answer:

Enzyme Kinetics :

- Use Michaelis-Menten assays with varying substrate concentrations to determine IC50 values .

- Include positive controls (e.g., known inhibitors) to validate assay conditions .

Time-Dependent Studies : Pre-incubate the compound with the enzyme to assess irreversible binding or time-dependent inhibition .

Statistical Design : Apply a randomized block design with ≥4 replicates to account for inter-assay variability .

Advanced: What computational methods are effective for predicting this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Answer:

In Silico Tools :

- SwissADME : Predict log P (lipophilicity), GI absorption, and blood-brain barrier permeability .

- Meteor Nexus : Simulate phase I/II metabolic pathways (e.g., CYP450-mediated oxidation) .

Molecular Dynamics (MD) : Model interactions with membrane transporters (e.g., P-glycoprotein) to estimate distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.